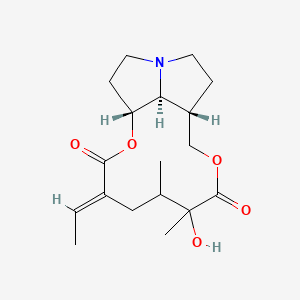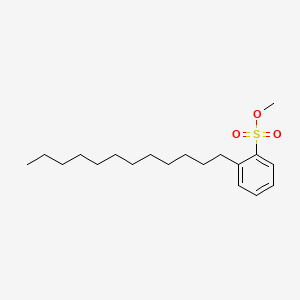
Methyl dodecylbenzenesulphonate
描述
Methyl dodecylbenzenesulphonate, also known as Methyl dodecylbenzene sulfonate, is an anionic surfactant . It has the empirical formula C19H32O3S and a molecular weight of 340.52 . It is often used as a reference standard for the determination of anionic surfactant by the methylene blue active substance (MBAS) method .
Molecular Structure Analysis
The molecular structure of Methyl dodecylbenzenesulphonate is represented by the Hill Notation: C19H32O3S . The InChI string representation is 1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22-2/h13-14,16-17H,3-12,15H2,1-2H3 .
Physical And Chemical Properties Analysis
Methyl dodecylbenzenesulphonate is a liquid with a refractive index of n20/D 1.496 and a density of 1.027 g/mL at 20 °C .
科学研究应用
Biodegradation Enhancement
Methyl dodecylbenzenesulphonate (MDS) has been observed to positively influence the biodegradation potential of certain organisms. A study showed that concentrations up to 75 mg/L of a similar surfactant, Sodium Dodecylbenzenesulphonate (SDBS), improved the biodegradation of a mixture of hydrocarbons by the yeast Candida maltosa EH 15. However, higher concentrations decreased cell surface hydrophobicity and affected biodegradation rates, emphasizing the role of surfactant molecules in interactions between surfactants and microbial cells (Chrzanowski et al., 2009).
Corrosion Inhibition
Studies have demonstrated the application of SDBS in corrosion inhibition. For example, SDBS, in combination with hexamethylenetetramine, has shown inhibition effects on the corrosion of mild steel in sulfuric acid solutions. The research identified regions of concentration where synergistic and antagonistic behaviors in corrosion inhibition were observed, suggesting the importance of electrostatic interactions between adsorbed ions (Hosseini et al., 2003).
Surfactant Monitoring
An innovative poly(vinyl chloride) PVC membrane electrode was developed to determine monomer concentrations of dodecylbenzenesulphonate ions, showcasing the application of SDBS in creating sensitive sensors for surfactant monitoring. This sensor displayed excellent performance, even in the presence of various additives and foreign ions, making it a reliable tool for determining anionic surfactants in different formulations (Mahajan & Shaheen, 2008).
Environmental Treatment
The degradation of dodecylbenzenesulphonate by Fe(III)-photoinduced processes in aqueous solutions was examined as a method for treating polluted water. The process involved the formation of *OH radicals and showed promise as an alternative for water treatment due to the identification of photoproducts containing the benzene sulphonate group (Mailhot et al., 2000).
Thermodynamic and Transport Properties
A study on the thermodynamic and transport properties of SDBS in aqueous media provided essential insights into the interactions and environmental considerations of this surfactant. The research emphasized the significance of these properties for the design and calculation methods in the treatment and separation processes of SDBS, aiming to minimize its toxicity and environmental hazards (Gautam et al., 2014).
安全和危害
属性
IUPAC Name |
methyl 2-dodecylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22-2/h13-14,16-17H,3-12,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXYHMWIAPSTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200342 | |
| Record name | Methyl dodecylbenzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl dodecylbenzenesulphonate | |
CAS RN |
52319-06-9 | |
| Record name | Methyl dodecylbenzenesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052319069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl dodecylbenzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl dodecylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1599300.png)
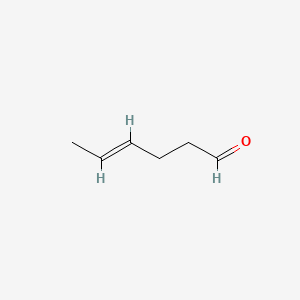
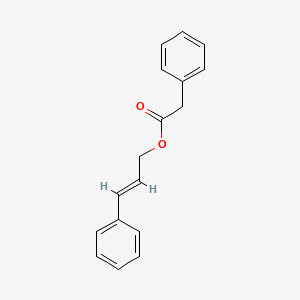
![Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate](/img/structure/B1599307.png)
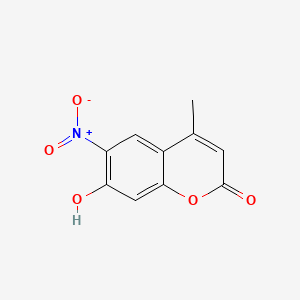
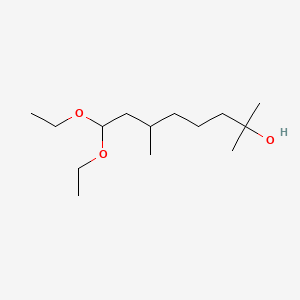
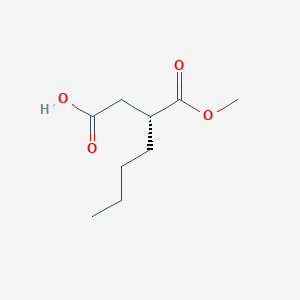
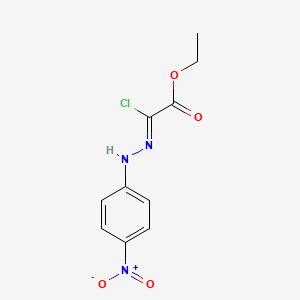
![8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene](/img/structure/B1599313.png)
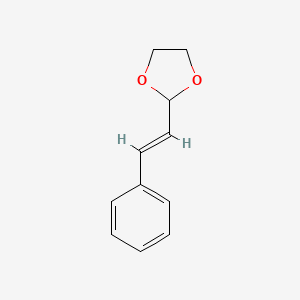
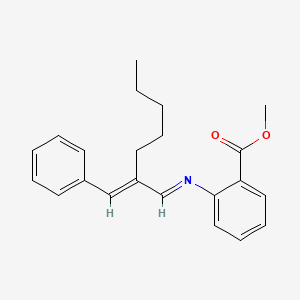
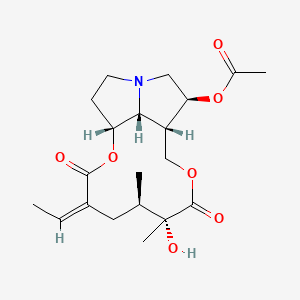
![(3S,7Z,10S)-4-[[(2S,3S)-6-Amino-1-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxy-1-oxohexan-2-yl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid](/img/structure/B1599321.png)
